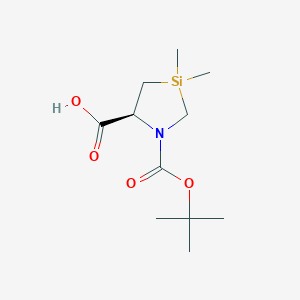
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group often used in organic synthesis. It’s introduced into a molecule to prevent certain functional groups from reacting, allowing chemoselectivity in subsequent chemical reactions .
Synthesis Analysis
The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The Boc group has the molecular formula C5H9O2 and an average mass of 101.12376 . Its structure can be represented by the SMILES notationC(*) (=O)OC (C) (C)C . Chemical Reactions Analysis
The Boc group can be removed from a molecule through a process called deprotection . This can be achieved at high temperatures using a thermally stable ionic liquid .Scientific Research Applications
-
Synthesis of N-Heterocycles via Sulfinimines
- Application : Chiral sulfinamides, like tert-butanesulfinamide, are used in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
- Method : The synthesis involves the use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
- Results : This method has been extensively used over the last two decades and has emerged as the gold standard among many others .
-
Direct Introduction of the Tert-Butoxycarbonyl Group
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : The introduction of the tert-butoxycarbonyl group is achieved using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- Deprotection of Tert-Butoxycarbonyl (Boc) Amino Acids
- Application : The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, which allows for the selective deprotection of amines in the presence of other functional groups .
- Method : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Results : The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
properties
IUPAC Name |
(5S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYPNQDTQVFCBL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[Si](C[C@@H]1C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



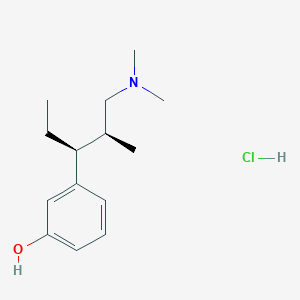
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)
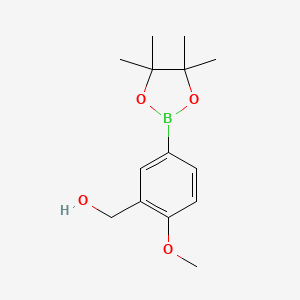
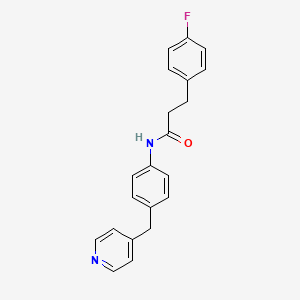
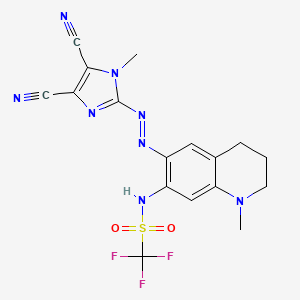
![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
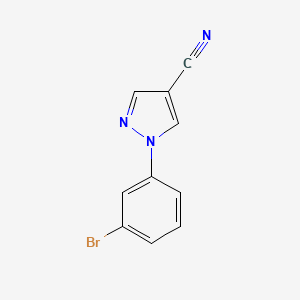
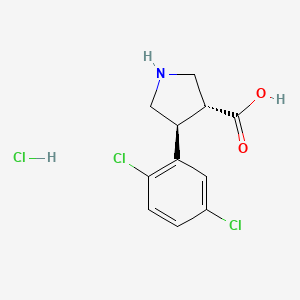
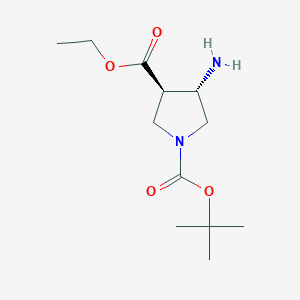
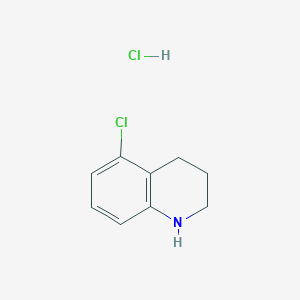
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)
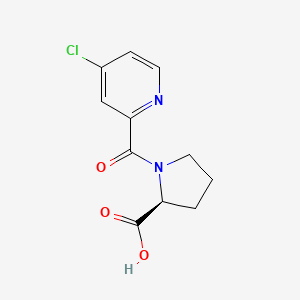
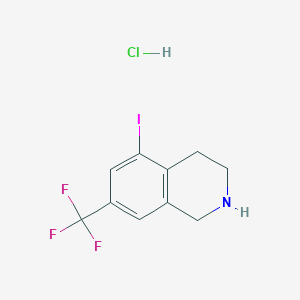
![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)